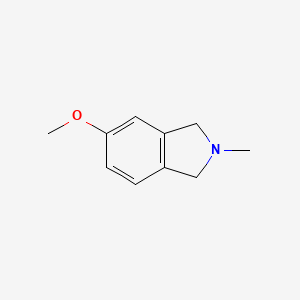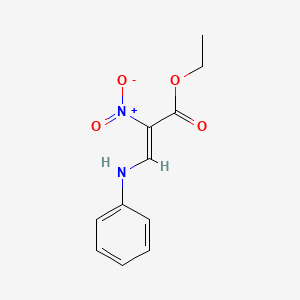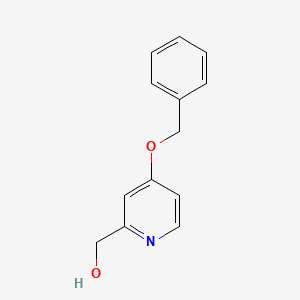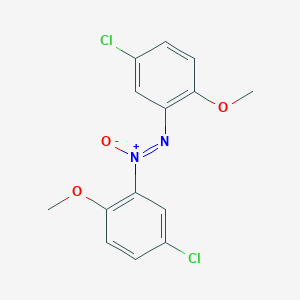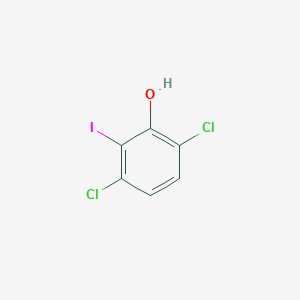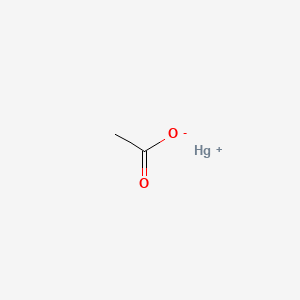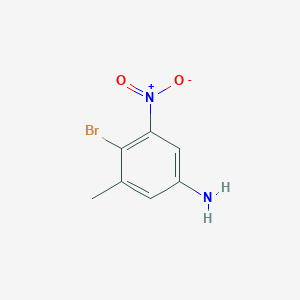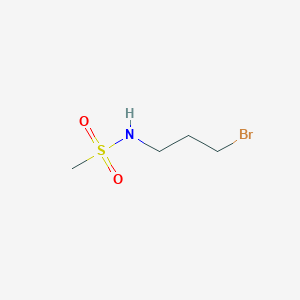
N-(3-bromopropyl)methanesulfonamide
概要
説明
“N-(3-bromopropyl)methanesulfonamide” is a chemical compound with the CAS Number: 63132-77-4 . It has a molecular weight of 216.1 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H10BrNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 216.1 . Its IUPAC name is this compound .科学的研究の応用
Cross-Coupling Reactions
N-(3-bromopropyl)methanesulfonamide's utility is highlighted in palladium-catalyzed cross-coupling reactions. A study demonstrates the method's efficiency in coupling methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic byproducts typically associated with such processes. This technique is notably applied in synthesizing dofetilide, showcasing the compound's relevance in pharmaceutical synthesis (Rosen et al., 2011).
Chemoselective N-Acylation
The development of chemoselective N-acylation reagents represents another scientific application. Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from this compound, illustrates their efficiency as N-acylation reagents, contributing significantly to synthetic chemistry (Kondo et al., 2000).
Bromination Studies
A study exploring the bromination of highly unsaturated trifluoromethanesulfonamide derivatives, including this compound, reveals insights into the formation of dibromopropenyl and tetrabromopropyl derivatives under various conditions. This research underscores the compound's versatility in organic synthesis (Shainyan et al., 2015).
Molecular Conformation and NMR Studies
Investigations into the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(3-methylphenyl)methanesulfonamide derivatives offer deep insights into their structural dynamics. Such studies are crucial for understanding the physical and chemical properties of sulfonamide compounds, contributing to their application in material science and molecular engineering (Karabacak et al., 2010).
Heteroaromatic Ring Synthesis
The one-step synthesis of 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, utilizing terminal acetylenes, highlights another application area. This process underscores the compound's utility in efficiently constructing heteroaromatic rings, a foundational aspect of many pharmaceuticals and organic materials (Sakamoto et al., 1988).
Catalytic Asymmetric Synthesis
This compound serves as a precursor in developing new ligand scaffolds for catalytic asymmetric synthesis, particularly in alkylzinc additions to aldehydes. This application is pivotal in creating chiral molecules, which are essential in the pharmaceutical industry (Wipf & Wang, 2002).
Advanced Material Synthesis
The synthesis of tetrakis(bromoalkyl)methanes, including N-(3-bromopropyl)methane, outlines their role as core components in cascade polymers. Such materials have applications in various fields, including biomedicine and nanotechnology (Newkome et al., 1993).
Safety and Hazards
特性
IUPAC Name |
N-(3-bromopropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGCXSUGKXLXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63132-77-4 | |
| Record name | N-(3-bromopropyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B3275815.png)

